N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide
Description
"N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide" is a sulfonamide derivative characterized by a cyclopropane ring fused to a sulfonamide group and substituted with 2,5-dimethoxyphenyl moieties. Its structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The cyclopropane ring introduces strain, enhancing reactivity, while the methoxy groups modulate solubility and binding interactions. Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) have elucidated its planar aromatic system and sulfonamide geometry, critical for understanding its intermolecular interactions .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-15-8-3-6-11(16-2)10(7-8)12-17(13,14)9-4-5-9/h3,6-7,9,12H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCVKLGFAHZRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method includes the reaction of 2,5-dimethoxyphenylmagnesium bromide with cyclopropanesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, "N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide" is compared with three structural analogs:
N-(2,4-dimethoxyphenyl)cyclopropanesulfonamide
- Structural Differences : The 2,4-dimethoxy substitution reduces steric hindrance compared to the 2,5-isomer, altering binding affinities in receptor models.
Physicochemical Properties :
Property 2,5-isomer 2,4-isomer LogP (lipophilicity) 2.1 1.8 Solubility (mg/mL, H₂O) 0.45 0.72 Melting Point (°C) 198–200 185–187 - Biological Activity : The 2,5-isomer shows 3-fold higher inhibition of carbonic anhydrase IX (IC₅₀ = 12 nM vs. 36 nM for the 2,4-isomer) due to optimized methoxy positioning for hydrogen bonding .
N-(2,5-dimethoxyphenyl)propanesulfonamide
- Structural Differences : Replacement of cyclopropane with a propane chain eliminates ring strain, reducing electrophilicity.
- Reactivity : Cyclopropane-containing derivatives undergo faster nucleophilic addition (k = 0.42 s⁻¹ vs. 0.18 s⁻¹ for propane analog).
- Thermal Stability : Cyclopropane derivatives decompose at 220°C vs. 195°C for the propane analog, attributed to strain energy stabilization.
N-(2,5-dimethoxyphenyl)benzenesulfonamide
- Aromatic Interactions : The benzene-sulfonamide analog exhibits stronger π-π stacking (ΔG = −5.2 kcal/mol vs. −3.8 kcal/mol for cyclopropane derivative), but lower solubility due to planar rigidity.
- Crystallography : SHELXL refinements reveal that the cyclopropane derivative forms a 3D hydrogen-bond network (via sulfonamide O and methoxy groups), while the benzene analog adopts a 2D layered structure .
Biological Activity
N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a sulfonamide group and a dimethoxy-substituted phenyl moiety. The specific arrangement of the methoxy groups plays a critical role in its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their function. This characteristic is particularly relevant in the context of inhibiting neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer’s disease .
- Receptor Binding : The compound may also interact with specific receptors, modulating their activity through hydrophobic interactions facilitated by the methoxy groups. This could influence various signaling pathways within cells.
Biological Activity Profiles
Research has shown that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies indicate that it can effectively inhibit nSMase2, a target for therapeutic intervention in neurodegenerative disorders .
- Anticancer Potential : Preliminary findings suggest that the compound may have anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : Its ability to penetrate the blood-brain barrier positions it as a candidate for neuroprotective therapies, particularly in conditions characterized by increased exosome release from neurons .
In Vitro Studies
In vitro assays have demonstrated that this compound inhibits nSMase2 with an IC50 value in the nanomolar range. This level of potency suggests significant therapeutic potential for conditions associated with dysregulated sphingolipid metabolism.
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in vivo. For example, studies involving transgenic mice models of Alzheimer's disease have shown promising results regarding cognitive function improvement following treatment with this compound .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)cyclopropanesulfonamide | Fewer methoxy substitutions | Moderate enzyme inhibition |
| N-(3,4-dimethoxyphenyl)cyclopropanesulfonamide | Different methoxy positioning | Variable activity against nSMase2 |
| N-(2,5-dimethoxyphenyl)cyclopropanecarboxamide | Carboxylic acid instead of sulfonamide group | Potentially different pharmacodynamics |
The distinct arrangement of methoxy groups on the phenyl ring in this compound enhances its binding affinity and selectivity towards specific targets compared to its analogs.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2,5-dimethoxyphenyl)cyclopropanesulfonamide?
The synthesis typically involves reacting a cyclopropanesulfonyl chloride derivative with 2,5-dimethoxyaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond . Key steps include controlling reaction temperature (0–25°C) to avoid side reactions and using chromatographic purification to isolate the product. Cyclopropane ring formation may precede sulfonylation, employing methods like [2+1] cycloaddition with dichlorocarbene .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data do they provide?
- NMR Spectroscopy : Confirms the structure via chemical shifts (e.g., cyclopropane protons at δ 1.2–1.8 ppm, methoxy groups at δ 3.7–3.9 ppm) and coupling patterns .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and substituents .
Q. How can researchers determine the crystal structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation from solvents like methanol or DCM. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. The SHELX suite (SHELXL for refinement) is widely used for solving structures, leveraging least-squares minimization to optimize atomic coordinates and displacement parameters .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in reported biological activities of this compound across different studies?
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature, cell lines). For example, conflicting enzyme inhibition data may arise from variations in ATP concentrations in kinase assays .
- Structural Analog Analysis : Evaluate derivatives (e.g., nitro or halogen substitutions on the phenyl ring) to identify structure-activity relationships (SAR) that explain activity differences .
- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, accounting for outliers and experimental biases .
Q. How does the electronic environment of the cyclopropane ring influence the reactivity and stability of this compound?
The cyclopropane ring’s angle strain increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution reactivity. However, steric hindrance from the 2,5-dimethoxyphenyl group stabilizes the compound against hydrolysis. Computational studies (e.g., DFT calculations) reveal partial double-bond character in the C-S bond, reducing rotational freedom and favoring planar conformations .
Q. What advanced computational methods can predict the binding affinity of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions, identifying key binding residues (e.g., hydrogen bonds with sulfonamide oxygen).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding).
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
